molecular formula C20H13FN2OS B2404077 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide CAS No. 313548-44-6

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide

Cat. No.: B2404077
CAS No.: 313548-44-6
M. Wt: 348.4
InChI Key: NUMUYHIYXWNCRO-UHFFFAOYSA-N
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Description

Compound Overview and Research Significance N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide is a small molecule chemical reagent featuring a benzothiazole core linked to a fluorinated benzamide group. The 1,3-benzothiazolyl scaffold is a privileged structure in medicinal chemistry and material science, known to be a constituent of compounds studied for a wide range of pharmacological activities and other applications . This specific molecular architecture makes it a compound of significant interest for research and development in various scientific fields. Potential Research Applications This compound is primarily designed for use in early-stage drug discovery and chemical biology. While specific bioactivity data for this entity is not established here, structural analogs within the N-(benzothiazol-2-yl)benzamide class have been identified as potent and selective pharmacological tools. Notably, research has identified related N-(thiazol-2-yl)-benzamide analogs as a first-in-class of selective antagonists for the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . Such compounds are used to explore the physiological functions of this poorly understood Cys-loop receptor. Furthermore, benzothiazole derivatives are frequently investigated for their antimicrobial properties against various bacterial and fungal pathogens . Researchers may utilize this compound as a building block or a key intermediate in the synthesis of more complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, or as a reference standard in analytical chemistry. Handling and Compliance This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMUYHIYXWNCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide typically involves the reaction of 1,3-benzothiazole-2-amine with 4-fluorobenzoic acid. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent like N,N-dimethylformamide (DMF) . The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding benzothiazole-2-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide with structurally related compounds, focusing on heterocyclic systems, substituents, and biological activity.

Heterocyclic Core Modifications
Compound Name Heterocyclic Core Key Substituents Molecular Weight (g/mol) Notable Properties/Activity Reference
This compound Benzothiazole 4-Fluorobenzamide 356.4 Antimicrobial, anticancer potential
2-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide Thiazole Sulfamoyl linkage, 2-fluorobenzamide 405.4 Altered solubility, H-bonding capacity
FZ2 (N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-4-fluorobenzamide) Dithiarsinan 4-Fluorobenzamide 401.5 Improved anti-tumor activity (arsenic-based)
N-[4-(3,5-dioxo-1,2,4-triazolin-4-yl)benzyl]-4-fluorobenzamide Triazolinone Triazolinone core 365.3 Reactivity for bioconjugation

Key Observations :

  • Benzothiazole vs.
  • Dithiarsinan Core : FZ2 replaces benzothiazole with a dithiarsinan ring, introducing arsenic for anti-tumor activity but raising toxicity concerns .
  • Triazolinone: The triazolinone system in ’s compound enables chemoselective bioconjugation, useful in radiopharmaceuticals .
Substituent Effects on Benzamide
Compound Name Benzamide Substituent Yield (%) Biological Activity Reference
This compound 4-Fluoro N/A Broad-spectrum potential (hypothesized)
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide 4-Methoxy N/A Increased lipophilicity
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide 4-Butoxy N/A Enhanced membrane permeability
Halopemide (R29800) 4-Fluoro (psychotropic use) N/A Neuroleptic activity

Key Observations :

  • Fluorine vs. Alkoxy Groups : The 4-fluoro group improves metabolic stability and electron-withdrawing effects, while alkoxy substituents (methoxy, butoxy) increase lipophilicity, affecting bioavailability .
  • Psychotropic Activity : Halopemide shares the 4-fluorobenzamide motif, suggesting this group may serve as a pharmacophore in neuroleptics .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H13_{13}FN2_{2}OS
  • Molecular Weight : 348.3934 g/mol
  • CAS Number : 313548-44-6

The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. The compound exhibits its biological activity through the following mechanisms:

  • Inhibition of Cell Growth : Benzothiazole derivatives are known to interfere with various biochemical pathways, leading to the inhibition of growth in target organisms.
  • Induction of Apoptosis : In cancer cell lines, this compound has been shown to promote apoptosis and arrest the cell cycle, particularly in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines .
  • Modulation of Inflammatory Factors : It has been observed to decrease the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound shows potential as an antimicrobial agent against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Research indicates that it possesses significant anticancer activity, inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .

Research Findings and Case Studies

Several studies have highlighted the biological efficacy of this compound:

StudyFindings
Kamal et al. (2010)Identified benzothiazole derivatives with strong anticancer activity against various human cancer cell lines.
Lee et al. (2011)Demonstrated anti-inflammatory effects through modulation of cytokine levels in macrophage cultures.
El-Helby et al. (2019)Reported on the synthesis and characterization of benzothiazole compounds with notable cytotoxicity against cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics similar to other benzothiazole derivatives. These properties enhance its potential for therapeutic applications in treating infectious diseases and cancer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of 4-fluorobenzoic acid with 4-aminophenylbenzothiazole via amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
  • Optimization Tips : Monitor reaction progress with TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and adjust solvent polarity to minimize byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation of the benzothiazole moiety .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify benzothiazole (δ 7.8–8.2 ppm for aromatic protons) and amide (δ 10.2 ppm for NH) groups .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 377.1 (calculated: 377.09) .
  • HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA, λ = 254 nm) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :

  • Anticancer Assays : MTT viability assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, with cisplatin as a positive control .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus and E. coli (CLSI guidelines) .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) in benzothiazole-fluorobenzamide derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with substituents at the benzothiazole C-6 position (e.g., -CH₃, -Cl) or fluorobenzamide para-position (e.g., -OCH₃, -NO₂) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR (PDB ID: 1M17) .
  • Key Metric : Compare IC₅₀ values across analogs to identify critical pharmacophores .

Q. How can researchers resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :

  • Assay Replication : Validate results in ≥3 independent assays (e.g., MTT, clonogenic, and caspase-3 activation assays for apoptosis) .
  • Impurity Analysis : Use LC-MS to rule out batch-specific contaminants (e.g., unreacted starting materials) .
  • Cross-Model Comparison : Test in both 2D cell cultures and 3D spheroids to assess microenvironment-dependent effects .

Q. What advanced techniques are used to study target engagement and mechanism of action?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified proteins (e.g., tubulin or topoisomerase II) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates of treated cells .
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis-related BAX/BCL-2) post-treatment .

Q. How can X-ray crystallography or cryo-EM aid in understanding this compound’s interaction with biological targets?

  • Methodological Answer :

  • Co-crystallization : Soak crystals of human carbonic anhydrase IX (hCA IX) with 10 mM compound in 20 mM HEPES buffer (pH 7.5) .
  • Data Collection : Resolve structures at ≤2.0 Å resolution (synchrotron radiation) to map hydrogen bonds between the fluorobenzamide and active-site residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental inhibition data?

  • Methodological Answer :

  • Force Field Adjustment : Re-dock using AMBER force fields to better model hydrophobic interactions with benzothiazole .
  • Solvent Accessibility : Perform MD simulations (GROMACS) to account for solvation effects near the binding pocket .
  • Experimental Validation : Use ITC (isothermal titration calorimetry) to measure binding enthalpies and compare with docking scores .

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